1,3,5-Benzene-2,4,6-D3-tricarboxylic acid

説明

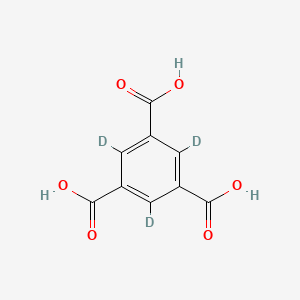

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is a useful research compound. Its molecular formula is C9H6O6 and its molecular weight is 213.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, also known as Trimesic acid, is an organic compound that primarily targets the surface of certain materials for post-modification . It acts as a bidentate acidic group, which means it can bind to two sites on the target surface .

Mode of Action

The interaction of this compound with its targets involves the formation of intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This results in a self-organized 2D molecular network structure .

Biochemical Pathways

It’s known that the compound can carry out various organic transformations with increased selectivities when used for post-modification of certain surfaces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of target surfaces, leading to various organic transformations . The exact nature of these transformations would depend on the specific context and environment in which the compound is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been noted that the compound can be used to make a water-based gel stable up to 95°C when combined with para-hydroxypyridine . This suggests that the compound’s action can be influenced by factors such as temperature and the presence of other compounds.

生化学分析

Biochemical Properties

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogen-bonded networks. It interacts with various enzymes, proteins, and other biomolecules through its carboxyl groups, which can form hydrogen bonds and ionic interactions. For instance, it can interact with hydroxyl pyridines to form stable supramolecular hydrogels . These interactions are crucial for the compound’s ability to form structured networks and influence biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen-bonded networks can impact the structural integrity of cellular components and alter the behavior of cells. For example, its interaction with hydroxyl pyridines to form hydrogels can affect cellular adhesion and migration .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds and interact with biomolecules. The carboxyl groups on the benzene ring can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular pathways. The compound’s ability to form stable hydrogen-bonded networks is a key factor in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade under extreme conditions. Long-term studies have shown that it can maintain its structural integrity and continue to influence cellular functions over extended periods. Its stability and effectiveness can be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can positively influence metabolic pathways and cellular functions. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular integrity and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical processes. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its role in forming hydrogen-bonded networks also affects the efficiency of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to form stable networks can influence its distribution and impact its overall effectiveness in biochemical processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the nucleus or mitochondria. Its presence in these compartments can influence cellular processes and contribute to its overall biochemical effects .

生物活性

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, commonly known as Trimesic Acid-D3, is a deuterated derivative of Trimesic Acid. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity based on recent research findings, including case studies and data tables.

- Chemical Name : this compound

- CAS Number : 62790-27-6

- Molecular Formula : C9D3H3O6

- Molecular Weight : 213.16 g/mol

- Solubility : Slightly soluble in DMSO and methanol .

Biological Activity Overview

The biological activity of Trimesic Acid-D3 has been investigated in various contexts:

1. Antimicrobial Activity

Trimesic Acid-D3 has demonstrated potential antimicrobial properties. Studies indicate that it can inhibit the formation of biofilms in bacteria such as Staphylococcus aureus, which is crucial for preventing infections associated with medical devices .

2. Anti-inflammatory Effects

Research has shown that compounds similar to Trimesic Acid exhibit anti-inflammatory properties by modulating pathways such as NF-κB and MAPK/ERK signaling . These pathways are critical in the inflammatory response and could provide therapeutic benefits in conditions characterized by chronic inflammation.

3. Apoptosis Induction

Trimesic Acid-D3 has been noted for its role in inducing apoptosis in cancer cells. The compound influences cellular pathways that lead to programmed cell death, making it a candidate for further research in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of Trimesic Acid-D3 revealed that at concentrations of 100 µg/mL, the compound significantly reduced biofilm formation by Staphylococcus aureus by approximately 70%. The mechanism was attributed to the disruption of bacterial cell membrane integrity .

Case Study 2: Inhibition of Inflammatory Cytokines

In vitro experiments demonstrated that Trimesic Acid-D3 inhibited the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophages stimulated with lipopolysaccharides (LPS). The results suggest a potential application in managing inflammatory diseases .

Research Findings

A summary of relevant research findings concerning Trimesic Acid-D3 is presented below:

科学的研究の応用

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose : The deuterated nature of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid makes it an excellent reference standard in NMR spectroscopy.

- Benefit : Deuterium's distinct magnetic properties help eliminate signal overlap from hydrogen atoms in complex mixtures, allowing for clearer spectral analysis .

Mass Spectrometry

- Application : Used as a calibration standard due to its high purity and well-defined structure.

- Advantage : Facilitates the differentiation between labeled and non-labeled compounds in biological samples .

Biochemical Research

Metabolic Pathway Studies

- Role : Acts as a tracer molecule in metabolic studies, particularly in the tricarboxylic acid (Krebs) cycle.

- Significance : The incorporation of deuterium allows researchers to track the compound's fate and interactions without disrupting normal biological processes .

Enzyme Interaction Studies

- Application : Investigated for its interactions with various enzymes involved in metabolic pathways.

- Outcome : Helps elucidate biochemical mechanisms and enzyme kinetics through isotopic labeling .

Material Science

Coordination Polymers

- Synthesis : Used in the creation of coordination polymers by combining with metal ions (e.g., Mn, Co, Zn).

- Properties : These materials exhibit interesting magnetic properties and potential applications in molecular electronics .

Supramolecular Chemistry

- Research Focus : Studies on supramolecular networks utilizing trimesic acid-d3 have revealed insights into molecular packing and scalability.

- Implications : Important for designing novel materials with specific architectural features .

Catalysis and Organic Synthesis

Catalytic Applications

- Functionality : Trimesic acid-d3 has been functionalized to create catalysts for various organic reactions.

- Example : Demonstrated efficacy in synthesizing pharmaceutical compounds, showcasing its potential in green chemistry .

Environmental Science

Degradation Studies

- Usage : Employed in studies assessing the environmental impact of aromatic hydrocarbons.

- Importance : Provides insights into degradation pathways and the ecological fate of similar compounds .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Analytical Chemistry | NMR Spectroscopy | Enhanced clarity in spectral data |

| Mass Spectrometry | Accurate calibration standards | |

| Biochemical Research | Metabolic Pathway Studies | Tracing metabolic processes without disruption |

| Enzyme Interaction Studies | Understanding enzyme kinetics | |

| Material Science | Coordination Polymers | Development of materials with unique properties |

| Supramolecular Chemistry | Insights into molecular architecture | |

| Catalysis | Organic Synthesis | Green chemistry applications |

| Environmental Science | Degradation Studies | Understanding environmental impacts |

Case Studies

-

Antimicrobial Efficacy

- A study demonstrated that trimesic acid-d3 exhibited antimicrobial activity against various pathogens. This property opens avenues for its potential use in developing antimicrobial agents .

-

Luminescent Properties

- Research indicated that derivatives synthesized from trimesic acid-d3 showed strong blue luminescence, which could be utilized in photoactive materials for optoelectronic applications .

特性

IUPAC Name |

2,4,6-trideuteriobenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])C(=O)O)[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。